4',6,7-Trimethoxyisoflavone 4',6,7-Trimethoxyisoflavone 4',6,7-Trimethoxyisoflavone is a natural product found in Myroxylon peruiferum with data available.
Brand Name: Vulcanchem
CAS No.: 798-61-8
VCID: VC21342754
InChI: InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3
SMILES: COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol

4',6,7-Trimethoxyisoflavone

CAS No.: 798-61-8

Cat. No.: VC21342754

Molecular Formula: C18H16O5

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

4',6,7-Trimethoxyisoflavone - 798-61-8

CAS No. 798-61-8
Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
IUPAC Name 6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3
Standard InChI Key YHXIOAVHEXKZCQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC
Canonical SMILES COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC

Chemical Properties and Structure

4',6,7-Trimethoxyisoflavone belongs to the isoflavone class of flavonoids, featuring a 3-phenylchromen-4-one backbone with methoxy groups at the 4', 6, and 7 positions. The systematic IUPAC name for this compound is 6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one . The molecular structure consists of two aromatic rings connected through a heterocyclic pyran ring with specific substitution patterns that define its chemical and biological properties.

Basic Chemical Identity

The physical and chemical identifiers of 4',6,7-Trimethoxyisoflavone are provided in the following table:

PropertyValue
PubChem CID688655
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
CAS Number798-61-8
InChIInChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3

The compound exists as slightly yellow needles in its pure form and has specific spectroscopic characteristics that facilitate its identification and analysis in complex mixtures .

Crystal Structure Information

Crystallographic data for 4',6,7-Trimethoxyisoflavone has been documented in the Crystallography Open Database (COD), providing detailed insights into its three-dimensional arrangement:

ParameterValue
Hermann-Mauguin Space GroupP 21 21 21
Hall Space Group SymbolP 2ac 2ab
Space Group Number19
a7.2960 Å
b13.099 Å
c15.754 Å
α90°
β90°
γ90°

This crystal structure was determined and reported by Shoja, M. in Acta Crystallographica Section C (1992), providing a foundation for understanding the spatial arrangement of this molecule .

Natural Sources and Occurrence

4',6,7-Trimethoxyisoflavone has been identified in the botanical species Myroxylon peruiferum, a plant known for its diverse phytochemical composition . This finding establishes the compound as a naturally occurring isoflavone, although its distribution across the plant kingdom appears relatively limited compared to other more common flavonoids.

The presence of this compound in natural sources is significant, as plant-derived isoflavones often contribute to the medicinal properties of traditional herbal remedies. The identification of 4',6,7-Trimethoxyisoflavone in specific plant species provides researchers with valuable information for bioprospecting and the development of potential natural product-based therapeutics.

Biological Activities

4',6,7-Trimethoxyisoflavone exhibits multiple biological activities that have been documented in scientific literature, highlighting its potential therapeutic applications.

Molecular Mechanisms of Action

The molecular mechanisms through which 4',6,7-Trimethoxyisoflavone exerts its biological effects, particularly in wound healing, have been investigated in some detail.

NOX2 Pathway Activation

Research indicates that 4',6,7-Trimethoxyisoflavone promotes wound healing primarily through the induction of NADPH oxidase 2 (NOX2) . This enzyme plays a crucial role in the controlled production of reactive oxygen species (ROS), which serve as signaling molecules in various cellular processes.

The involvement of the NOX2 pathway was confirmed through experiments using inhibitors:

  • Co-treatment with an NADPH inhibitor (DPI) attenuated the effects of 4',6,7-Trimethoxyisoflavone

  • Similarly, treatment with a ROS scavenger (NAC) reduced the compound's activity

These findings suggest that 4',6,7-Trimethoxyisoflavone induces a controlled increase in ROS levels through NOX2 activation, which then triggers downstream signaling cascades that promote wound healing .

Cell Signaling Pathways

Treatment of keratinocytes with 4',6,7-Trimethoxyisoflavone affects several key signaling pathways that regulate cell migration and wound healing:

  • Time-dependent phosphorylation of AKT (protein kinase B), a central regulator of cell survival, metabolism, and migration

  • Modulation of ERK (extracellular signal-regulated kinase) phosphorylation, which influences cell proliferation, differentiation, and motility

  • Induction of E-cadherin expression, promoting cell-cell adhesion necessary for collective cell migration

  • Activation of matrix metalloproteinases (MMPs), which facilitate extracellular matrix remodeling during wound healing

Effects on Extracellular Matrix

Research has shown that 4',6,7-Trimethoxyisoflavone treatment leads to significantly lower levels of extracellular matrix proteins, particularly collagens I and III . This effect correlates with the induction of matrix metalloproteinases, suggesting that the compound promotes matrix remodeling as part of its wound healing mechanism.

The balance between matrix deposition and degradation is crucial for proper wound healing, and the ability of 4',6,7-Trimethoxyisoflavone to modulate this balance may contribute to its therapeutic potential in wound management.

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